Vital red
Description
Structure
2D Structure
Properties
IUPAC Name |
trisodium;3-amino-4-[[4-[4-[(2-amino-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N6O9S3.3Na/c1-18-13-20(4-11-29(18)37-39-33-26-8-6-24(50(41,42)43)15-22(26)3-10-28(33)35)21-5-12-30(19(2)14-21)38-40-34-27-9-7-25(51(44,45)46)16-23(27)17-31(32(34)36)52(47,48)49;;;/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENFRIQISKNZDL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N6Na3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-65-2 | |
| Record name | Vital new red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4'-[(2-amino-6-sulfo-1-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Let S Generate the Outline.1. Historical Trajectories and Seminal Contributions of Vital Red in Scientific Inquiry
Early Integration of Vital Red in Biological Staining Techniques
Vital staining, a methodology that involves coloring living cells or tissues without causing immediate harm, gained prominence in biological research. This technique allowed scientists to observe cellular structures and functions in dynamic, living states, providing insights that fixed-tissue staining could not. nih.govfishersci.com
The evolution of vital staining techniques saw the integration of various dyes, with this compound being a notable example. Vital stains are characterized by their ability to penetrate living cells or tissues without inducing immediate degenerative changes, thereby revealing internal and external structures. fishersci.com Historically, different vital dyes, such as Nile blue, neutral red, and methylene (B1212753) blue, were explored for their staining properties in living organisms and tissues. nih.gov this compound, as a biological stain, contributed to this evolving landscape, allowing for the selective staining of certain cellular components to provide contrast for microscopic observation. researchgate.netnih.gov
In microscopy, this compound's application centered on its utility as a biological stain for visualizing living cells and their internal structures. researchgate.netnih.gov The principle of vital staining, which this compound embodies, enabled researchers to observe the dynamic processes within living cells, a significant advancement over methods that required cell fixation and killing. This capability provided valuable insights into cytological studies, enhancing the understanding of cellular structures and functions in their natural state. nih.gov
Historical Significance of this compound in Quantitative Physiological Assessments
Beyond its role in cellular staining, this compound achieved historical significance in quantitative physiological assessments, particularly in the measurement of blood volume and circulation time. Its application in these areas represented early attempts to quantify physiological parameters using dye-dilution principles.
The measurement of plasma volume using dye-dilution principles saw its first application in 1915 with this compound. wikipedia.org This technique involves introducing a known amount of a substance (the indicator) into the bloodstream and then measuring its concentration as it passes a detector after uniform mixing. The rate of change in concentration is then related to the rate of flow or the volume of the compartment. guidetomalariapharmacology.org While early methods using this compound for plasma volume measurement could take a considerable amount of time, sometimes four to six hours for results, this represented a foundational step in quantitative physiological assessment. wikipedia.org
Table 1: Historical Milestones in Plasma Volume Measurement Using Dye-Dilution
| Year | Dye Used | Key Application/Principle | Time to Results (Early Methods) |
| 1915 | This compound | First used for plasma volume measurement via dye-dilution. wikipedia.org | 4-6 hours wikipedia.org |
| Early 20th Century | Brilliant this compound / Evans Blue (T-1824) | Used in early transpulmonary dye dilution for cardiac output measurement, employing the Stewart-Hamilton formula. guidetomalariapharmacology.org | Not specified, but manual integration was laborious. guidetomalariapharmacology.org |
This compound, sometimes referred to as "brilliant this compound," was also implicated in early studies aimed at measuring circulation time. Along with dyes like T-1824 (Evans Blue), it was injected into the venous circulation, and its concentration was subsequently recorded in the arterial system. This approach formed an early iteration of transpulmonary dye dilution, which was utilized in "Researches on the circulation time and on the influences which affect it." guidetomalariapharmacology.org Such studies were crucial in the nascent stages of understanding systemic blood flow dynamics.
Methodological Comparisons in Historical Context
In its historical context, this compound's utility for quantitative physiological measurements, particularly blood volume, was part of a broader evolution of methodologies. Early dye-dilution techniques, while groundbreaking, faced limitations. For instance, the use of dyes could restrict the frequency and repeatability of measurements due to recirculation, and the manual integration of concentration-time curves was laborious. guidetomalariapharmacology.org
Compared to later developments, such as the dual isotope or dual tracer technique introduced in the 1950s, which involved labeling red blood cells with 51Cr-RBC and plasma volume with 125I-HSA, this compound's method was less complex but also less precise. The dual isotope method, while also time-consuming (up to 6 hours), offered a more comprehensive assessment of total blood volume. Furthermore, the development of non-radioactive techniques like the carbon monoxide rebreathing method, which emerged later, provided faster and more accurate blood volume measurements.
Table 2: Comparative Overview of Historical Blood Volume Measurement Methodologies
| Methodology | Key Indicator/Dye | Year of Initial Use (Approx.) | Advantages (Historical Context) | Limitations (Historical Context) |
| Dye-Dilution | This compound | 1915 wikipedia.org | First method for plasma volume quantification. wikipedia.org | Results took 4-6 hours; recirculation issues. wikipedia.orgguidetomalariapharmacology.org |
| Dye-Dilution | Brilliant this compound / Evans Blue (T-1824) | Late 19th - Early 20th Century guidetomalariapharmacology.org | Enabled early cardiac output and circulation time studies. guidetomalariapharmacology.org | Manual integration laborious; recirculation limited repeatability. guidetomalariapharmacology.org |
| Dual Isotope | 51Cr-RBC & 125I-HSA | 1950s | More comprehensive total blood volume assessment. | Could take up to 6 hours for accurate results. |
| CO Rebreathing | Carbon Monoxide (CO) | Early 20th Century (human use from 1900) | Non-radioactive; faster (less than 15 minutes for modern versions). | Initial setups were more complex. |
Advanced Methodological Applications of Vital Red in Contemporary Research Paradigms
Refined Staining Protocols and Imaging Techniques
Vital Red, as a vital stain, plays a pivotal role in microscopic analysis by enabling the visualization of living cells and specific cellular structures without causing immediate degenerative changes. This characteristic makes it invaluable for studying dynamic biological processes.
Utilization in Differential Histochemical Staining for Cellular Differentiation
Histochemical staining methods are designed to identify specific chemical constituents within cells and organs, imparting contrast, often as colors, to cellular components. Vital stains, including this compound, are capable of penetrating living cells or tissues without inducing immediate degenerative changes, making them useful for differential staining researchgate.netslideshare.net. This allows researchers to distinguish between different cell types and assess their differentiation states. For instance, vital staining techniques have been explored for their utility in detecting malignant changes, as cancerous cells may exhibit different staining characteristics compared to normal cells researchgate.netslideshare.net. The objective of such staining is to reveal internal and external structures and to produce specific chemical and physical reactions within the tissue slideshare.net.
Application in Fluorescence-Based Quantitative Cellular Assays
In the realm of quantitative cellular assays, vital dyes like this compound can be adapted for fluorescence-based applications. For example, a two-color fusion assay has been developed using this compound or green fluorescent dyes to microscopically detect double-stained fusion cells, such as in studies involving HIV-infected MT-2 cells nih.gov. This method allows for the direct measurement and quantification of cellular events like syncytia formation, providing a rapid and practical approach for evaluating cellular processes and the activity of potential inhibitory compounds nih.gov. The principle often involves the dye being taken up by viable cells and, upon metabolic activity, undergoing a change that results in a fluorescent signal, which can then be quantitatively measured thermofisher.com.
Microscopic Analysis of Specific Cellular and Tissue Structures with this compound (e.g., Fungal Bore Holes)
This compound has been specifically applied in microscopic analysis to highlight particular structures within tissues. An notable example is its use in visualizing fungal bore holes in tracheid walls. When brilliant this compound is used in conjunction with FITC-labeled WGA, it enables the observation of fluorescence around the borders of these fungal bore holes, providing detailed insights into the interaction between fungi and wood structures brill.com. This application underscores this compound's utility in detailed histological research concerning wood decay and the colonization of wood by hyphae researchgate.netresearchgate.net.
Innovations in Blood Volume and Plasma Dynamics Research Methodologies
The application of this compound extends to the study of blood volume and plasma dynamics, where its properties as an indicator dye have historically been, and continue to be, relevant for developing precise measurement methodologies.
Spectrophotometric Adaptations for Enhanced Analytical Precision
Early advancements in measuring blood volume in humans were made possible by indicator dye-dilution techniques, with "brilliant this compound" being one of the dyes initially utilized daxor.comnih.gov. These techniques are based on the principle that the concentration of an intravenously injected dye, after complete mixing within the vascular space, is inversely proportional to the volume of blood into which it has been dispersed daxor.com. Spectrophotometric methods are crucial for precisely measuring the concentration of such dyes. Spectrophotometry offers high precision, stability, and accuracy in measurements, which is vital for quantitative analyses in biological fluids mdpi.comresearchgate.net. While modern blood volume analysis often employs radioisotope tracers for enhanced accuracy and speed, the fundamental principles established with dyes like this compound continue to underpin these methodologies nih.govsnmjournals.orgtouchcardio.com. The ability to accurately determine dye concentration through spectrophotometric adaptations is key to calculating plasma and total blood volumes daxor.comtouchcardio.com.
Methodological Considerations for Dye Separation and Analysis in Biological Fluids
The use of this compound in blood volume studies necessitates careful methodological considerations regarding its behavior within biological fluids. Research has shown that Brilliant this compound, when injected intravenously, is slowly taken up by phagocytes in various parts of the body, eventually reaching an equilibrium where its concentration in the plasma remains relatively constant nih.gov. This equilibrium can be disturbed by further dye injection, prompting renewed phagocytic activity nih.gov. A critical aspect of its analysis involves understanding its distribution between the bloodstream and body tissues. The liver plays a role in the slow excretion of the dye into bile, which influences the amount of dye present in the body and its plasma concentration nih.gov. These dynamics highlight the importance of accounting for dye distribution and elimination pathways when conducting quantitative analyses in biological fluids to ensure accurate measurements of blood and plasma volumes nih.gov.
Continued Relevance in Experimental Models for Circulatory System Studies
While more contemporary methods and dyes have emerged for detailed circulatory system analyses, this compound played a foundational role in the development of techniques for assessing blood and plasma volumes. Its application in experimental models for circulatory system studies primarily revolved around the dye dilution method, a principle still fundamental to volume measurements.
The methodology involved the intravenous injection of a measured quantity of this compound. Following injection, the dye would mix within the circulating plasma, imparting a red color. The concentration of the dye in plasma samples subsequently collected was then measured colorimetrically. A key finding from early studies was that the amount of dye present in the plasma was directly proportional to the amount injected and inversely proportional to the total plasma volume of the experimental animal semanticscholar.org. This principle allowed for the calculation of plasma volume and, by extension, total blood volume when combined with hematocrit measurements.
Research findings from the application of Brilliant this compound in blood volume estimations in humans indicated that the mixing of the dye within the circulating blood was typically completed within approximately three minutes following injection semanticscholar.org. This rapid mixing time was crucial for obtaining accurate measurements. Furthermore, studies observed a gradual disappearance of the dye from the bloodstream, averaging a rate of 2-5% per hour, primarily due to its removal by phagocytosis in the reticuloendothelial system semanticscholar.org.
Experimental models also leveraged Brilliant this compound to investigate the effects of physiological changes on blood volume. For instance, observations were made regarding the impact of posture on plasma volume determinations. Studies noted that in individuals maintaining a standing still position, the concentration of dye in arm venous blood was greater than in the recumbent position, indicating a temporary diminution in total plasma volume jci.org. Such findings highlighted the dynamic nature of plasma volume and the utility of dye dilution methods in revealing these physiological shifts.
Illustrative Data Parameters from this compound Applications in Circulatory Studies
The data generated from this compound applications in circulatory system studies typically included parameters essential for calculating plasma and blood volumes, as well as characterizing dye kinetics. While specific numerical data tables from contemporary studies utilizing this compound extensively are limited due to the advent of more advanced techniques, the principles of data collection remain relevant.
| Parameter | Description | Typical Measurement Unit |
| Injected Dye Amount | Quantity of this compound administered intravenously. | mg or g |
| Plasma Dye Concentration | Concentration of this compound in plasma samples over time. | mg/L or µg/mL |
| Time Post-Injection | Time intervals at which blood samples were collected. | minutes (e.g., 3, 10, 60) |
| Hematocrit | Percentage of red blood cells in total blood volume. | % |
| Plasma Volume (Calculated) | Volume of plasma determined by dye dilution. | L or mL |
| Total Blood Volume (Calculated) | Total volume of blood, derived from plasma volume and hematocrit. | L or mL |
| Dye Disappearance Rate | Rate at which this compound is removed from the bloodstream. | % per hour |
These applications demonstrated this compound's role as a valuable tool for understanding circulatory dynamics and quantifying fluid compartments within the body. Its historical use paved the way for the development of more refined and rapid dye dilution techniques, contributing significantly to the foundational knowledge of circulatory physiology in experimental models.
Molecular and Cellular Interactions Guiding Vital Red S Research Utility
Mechanisms of Dye Uptake and Intracellular Localization in Research Models
The entry of Vital red into cells and its distribution within subcellular compartments are not passive processes but are instead governed by the physiological state of the cell.
In living organisms, when dyes like brilliant this compound are introduced into the bloodstream, they are gradually taken up by phagocytic cells, which are key components of the reticuloendothelial system. nih.gov These cells, scattered throughout various tissues, internalize the dye, which then accumulates in the cytoplasm in the form of distinct red granules. nih.gov This process of phagocytosis is a fundamental mechanism by which these cells engulf foreign particles. mit.edu Research has shown that even when these cells are laden with one type of dye, their ability to ingest a second, different dye is not significantly impaired, suggesting a robust and continuous phagocytic capacity. nih.gov The dye-containing granules are often localized within lysosomes, where the acidic internal environment can influence the dye's properties. wikipedia.org
The uptake of vital dyes like neutral red by viable cells is an active process that leads to their accumulation within lysosomes. researchgate.net This ability of living cells to incorporate and sequester the dye forms the basis of certain cytotoxicity assays. youtube.com
A key application of this compound dyes is in the assessment of cell viability. This is based on the principle of membrane integrity. Live, healthy cells possess intact plasma membranes that are impermeable to certain dyes. nih.gov In contrast, dead or dying cells have compromised membranes that allow the dye to enter and stain intracellular components. nih.govnih.gov
Amine-reactive vital dyes are designed to be cell-impermeant. In viable cells, they may react with primary amines on the cell surface, resulting in faint staining. However, in cells with damaged membranes, these dyes can permeate the cell and covalently bind to the much more abundant intracellular proteins, leading to a significantly brighter fluorescent signal. uark.edu This covalent linkage ensures that the dye is retained within the dead cells even after fixation and permeabilization procedures, which are common in multicolor flow cytometry experiments. nih.gov
The following table summarizes the differential staining characteristics of amine-reactive this compound dyes in viable and non-viable cells.
| Cellular State | Plasma Membrane Integrity | Dye Permeability | Primary Staining Location | Resulting Signal Intensity |
| Viable | Intact | Impermeable | Cell surface proteins | Low |
| Non-viable | Compromised | Permeable | Intracellular proteins | High |
Macromolecular Binding Interactions in Physiological Contexts
Once introduced into a biological system, this compound does not remain as a free molecule but rapidly interacts with various macromolecules, most notably plasma proteins. These binding events have significant consequences for the dye's distribution and its behavior in experimental assays.
A significant fraction of many small molecule drugs and dyes, upon entering the bloodstream, reversibly binds to plasma proteins, with albumin being one of the most abundant. scispace.com This binding is a critical determinant of a compound's pharmacokinetic profile, as it is generally considered that only the unbound fraction is free to interact with its target, be metabolized, or be cleared from the body. drugtargetreview.com The extent of plasma protein binding can influence a drug's distribution into tissues; high binding tends to retain the compound in the plasma. drugtargetreview.com
The interaction between dyes and human serum albumin (HSA) has been a subject of study to understand the molecular basis of these interactions. Techniques such as fluorescence spectroscopy can be used to investigate the binding mechanism and determine binding constants.
The binding of a compound to plasma proteins directly affects the concentration of the free, active compound, which in turn influences experimental outcomes. drugtargetreview.com Inaccurate assessment of plasma protein binding can lead to misinterpretation of dose-response relationships and efficacy studies. The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining the percentage of a compound that is bound to plasma proteins. scispace.com This method allows for the separation of the free drug from the protein-bound drug across a semipermeable membrane.
The dynamics of these binding interactions are influenced by several factors, including the affinity of the dye for the protein, the concentration of both the dye and the protein, and the presence of other molecules that may compete for the same binding sites. Understanding these dynamics is crucial for designing and interpreting in vitro and in vivo studies.
The table below presents data on the plasma protein binding of various compounds, illustrating the range of binding affinities observed.
| Compound | Species | % Plasma Protein Bound | Reference |
| Warfarin | Human | 99.5 | |
| Diazepam | Human | 98.5 | |
| Propranolol | Human | 93.0 | |
| Carbamazepine | Human | 75.0 | |
| Caffeine | Human | 35.0 |
This table provides illustrative data for well-characterized drugs to demonstrate the concept of plasma protein binding percentages.
Theoretical Frameworks of Dye-Substrate Interactivity
The interaction between a vital dye like this compound and biological substrates such as cells and proteins is governed by fundamental physicochemical principles. Several theoretical frameworks help to explain these interactions.
One of the early theories explaining vital staining with basic dyes was proposed by Overton. This theory posits that cell membranes are more permeable to the lipoid-soluble free base form of the dye than to its less lipoid-soluble salt form. Consequently, in more alkaline solutions where the dye exists predominantly as the free base, staining is enhanced. The pH gradient between the extracellular and intracellular environments is also a critical factor; for basic dyes, increased extracellular alkalinity and increased intracellular acidity tend to favor staining. nih.gov
The binding of a dye to a protein is a complex process involving various non-covalent interactions. These interactions can be described by several models:
Ionic Bonding: This occurs between charged groups on the dye and the protein. The potential for ionic bonding is related to the net charge of the molecules. youtube.comuark.edu
Van der Waals Forces: These are weaker, short-range interactions that include dipole-dipole (Keesom), dipole-induced dipole (Debye), and induced dipole-induced dipole (London) forces. youtube.com
Hydrophobic Interactions: These are significant driving forces for the binding of nonpolar molecules or nonpolar regions of molecules in an aqueous environment.
Computational models and molecular modeling software have become invaluable tools for studying these interactions. These approaches allow for the quantification of bonding potentials by calculating parameters such as net charge, dipole moment, and hydrophobicity. youtube.comuark.edu For instance, the Hard and Soft Acids and Bases (HSAB) theory can be applied, where "hard" charges are localized and "soft" charges are delocalized; strong interactions typically occur between hard-hard or soft-soft pairs. youtube.com Kinetic Monte Carlo (kMC) simulations can also be employed to model protein-protein interactions and extract binding and unbinding rate constants. nih.gov
Comparative Methodological Efficacy and Specificity of Vital Red
Performance Evaluation Against Alternative Stains and Tracers
A critical assessment of Vital Red involves direct comparisons with other dyes and tracers used for similar purposes in biomedical research. These comparisons often revolve around histological clarity and the precision of quantitative measurements.
Assessment of Contrast and Resolution in Histological Delineation
In histological applications, the primary function of a stain is to provide sufficient contrast to delineate cellular structures. nih.gov this compound has been used in vital staining procedures to differentiate and visualize specific cellular components. nih.gov
One study investigated the vital staining reactions of "Brilliant this compound" in conjunction with "Niagara Sky Blue" in animal models. When used alone, Brilliant this compound is taken up by macrophages and other cell types, forming distinct red granules within the cytoplasm. nih.gov When injected simultaneously with Niagara Sky Blue, cells form purple granules, indicating a mixture of the two dyes. However, when administered sequentially, separate red and blue granules are observed within the same cells. nih.gov This suggests that the dye is deposited in transiently active foci, with the granule's color determined by the dye available during its formation. nih.gov While this provides qualitative information on cellular uptake, detailed quantitative comparisons of contrast and resolution with other common histological stains like Hematoxylin and Eosin or specific vital stains such as Toluidine Blue or Methylene (B1212753) Blue are not extensively detailed in the available literature. researchgate.netresearchgate.net The choice of stain is often dictated by the specific cellular components of interest and the desired level of detail. nih.gov
Comparative Analysis in Quantitative Measurement Accuracy
This compound was historically used in dye dilution methods to estimate plasma and blood volume. nih.gov However, comparative studies led to the adoption of alternative dyes that offered greater accuracy and ease of measurement. Research conducted in the early 20th century concluded that the blue azo dye T-1824, known as Evans Blue, was superior to the this compound dyes for plasma volume measurements. nih.gov
The advantages of Evans Blue included the requirement for much lower concentrations and reduced interference from hemolysis during colorimetric analysis. nih.gov This made the quantitative estimation of plasma volume more accurate and reliable. nih.gov The dye dilution method itself, while widely accepted in the mid-20th century, was eventually largely replaced by radioisotopic methods, such as using ¹³¹I-labeled protein, which were confirmed to provide even more accurate measurements of plasma volume. nih.gov
The following table summarizes the comparative standing of this compound for blood volume determination:
| Tracer/Method | Advantages | Disadvantages | Relative Accuracy |
| This compound | - Early method for blood volume estimation | - Less accurate colorimetric measurement- Higher concentrations required- Susceptible to interference from hemolysis | Lower |
| Evans Blue | - Superior to this compound- More accurate colorimetric estimation- Lower concentrations needed | - Slow excretion- Potential for undesirable discoloration | Higher than this compound |
| Radiolabeled Albumin | - Considered a highly accurate measurement | - Involves radioactivity- Not ideal for repeated studies on the same subject | Highest |
Influence of Experimental Conditions on Research Outcomes
The reliability and reproducibility of results obtained using this compound and other dye-based methods are highly dependent on the careful control of experimental conditions.
Optimization of Parameters in Dye-Based Methodologies (e.g., pH, concentration, contact time)
The staining efficacy of vital dyes is significantly influenced by parameters such as pH, dye concentration, and incubation time. For instance, studies with Neutral Red, a lipophilic phenazine (B1670421) dye structurally related to other vital stains, demonstrate the critical role of pH. nih.gov Staining of plant cell walls with Neutral Red is generally weak at an alkaline pH of 8.0 compared to a more acidic pH of 5.8. However, specific structures like protoxylem and metaxylem elements can be well-stained and appear more specifically delineated at a higher pH. nih.gov
The concentration of the dye is another crucial factor. For bright-field microscopy, Neutral Red concentrations can range from 8 µM to 3.5 mM. nih.gov For more sensitive techniques like confocal laser scanning microscopy, much lower concentrations of 1 µM to 4 µM are often sufficient and less toxic to living cells. nih.gov The duration of contact with the dye also requires optimization. For some applications, an incubation time of 1 to 10 minutes is adequate, while in other cases, the sample may be kept in the dye solution for several hours to ensure sufficient penetration. nih.gov
These principles of optimizing pH, concentration, and contact time are broadly applicable to vital staining methodologies to achieve the desired balance between signal intensity and the preservation of cellular viability and morphology. nih.gov
The following table illustrates the effect of pH on Neutral Red staining in plant roots, providing a model for parameter optimization in vital staining:
| Staining Parameter | pH 5.8 (Acidic) | pH 8.0 (Alkaline) |
| Cell Wall Staining | General, stronger staining | Very weak general staining |
| Xylem Staining | Well-stained | Well-stained, more specific appearance |
| Casparian Bands | Detectable | Detectable, more specific appearance |
| Vacuole Staining | Dependent on cell type | Enhanced with the addition of salt or concentrated buffer |
Impact of Sample Preparation on Analytical Reproducibility
The preparation of the biological sample is a foundational step that profoundly impacts the accuracy and reproducibility of histological staining. visikol.com The process of fixation, which aims to preserve tissue structure and prevent degradation, is particularly critical. visikol.com The choice of fixative and the duration of fixation can significantly alter tissue morphology and the accessibility of cellular components to the stain. visikol.comnih.gov
Improper fixation can lead to a range of issues. Under-fixation, where the fixative does not fully permeate the tissue, can result in sample degradation. visikol.com Conversely, over-fixation can make the tissue brittle and may mask antigenic sites, leading to inaccurate results. visikol.com For example, different fixatives, such as aldehyde-based (e.g., neutral-buffered formalin) and non-aldehyde-based fixatives, can result in variations in morphological detail and immunostaining intensity. nih.gov
While these principles are universally applicable in histology, they are especially pertinent for vital staining, where the goal is often to observe living cells. In such cases, sample preparation might involve creating fresh smears or using cryo-preservation techniques to maintain cellular integrity without the chemical alterations induced by traditional fixatives. openstax.org The consistent application of standardized sample preparation protocols is therefore essential for achieving reproducible and reliable results in studies utilizing this compound. nih.gov
Environmental and Analytical Research Applications of Vital Red Dye
Adsorption Studies for Wastewater Treatment and Remediation
Adsorption has emerged as a highly effective and widely studied technique for dye removal due to its simplicity, cost-effectiveness, and high efficiency. acs.org This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Research on Vital Red and similar dyes has explored various adsorbents, particularly low-cost biosorbents, and has delved into the kinetics and equilibrium of the adsorption processes to optimize removal efficiency.
Evaluation of Biosorbents for Brilliant this compound Removal from Aqueous Solutions
Biosorption, a subdivision of adsorption, utilizes biological materials as adsorbents. These biosorbents are often derived from agricultural or industrial waste, making them an economical and environmentally friendly option for wastewater treatment. jcsp.org.pkmdpi.com
Several studies have evaluated the efficacy of various indigenous biosorbents for the removal of Brilliant this compound. Materials such as bagasse, wheat husk, and rice husk have been investigated, with rice husk demonstrating superior performance. jcsp.org.pkresearchgate.net Research indicates that the efficiency of rice husk is influenced by several operational parameters. Optimal conditions for the removal of Brilliant this compound using rice husk were identified as a pH of 2.0, a temperature of 30°C, and a contact time of 15 minutes. jcsp.org.pk Under these conditions, rice husk can achieve a maximum adsorption capacity of 15.06 mg of dye per gram of biosorbent. jcsp.org.pk
Other natural materials have also proven effective for the removal of similar red dyes. For instance, Casuarina Equisetifolia needles have been used as a biosorbent for Bemacid Red, demonstrating rapid and efficient dye removal with an equilibrium time of just 7 minutes. sciforum.net The efficiency of this process was found to increase with higher biosorbent dosage and initial dye concentration. sciforum.net Similarly, residual biomass from microorganisms like Bacillus sp., when immobilized in alginate, has been successfully used in fixed-bed columns to remove Brilliant Red HE-3B from aqueous solutions. mdpi.com
| Biosorbent | Target Dye | Key Findings | Reference |
|---|---|---|---|
| Rice Husk | Brilliant this compound | Demonstrated the highest removal efficiency among bagasse and wheat husk. Optimal conditions: pH 2.0, 30°C, 15 min contact time. Max adsorption capacity (Qmax) = 15.06 mg/g. | jcsp.org.pk |
| Casuarina Equisetifolia Needles | Bemacid Red | Fast adsorption with an equilibrium time of 7 minutes. Efficiency increases with biosorbent dosage. | sciforum.net |
| Immobilized Bacillus sp. Biomass | Brilliant Red HE-3B | Effective for dye removal in a dynamic fixed-bed column system. | mdpi.com |
| Mangrove Bark (Formaldehyde treated) | Direct Red 23 | Monolayer sorption capacity of 21.55 mg/g. Maximum removal observed at pH 2. | nih.gov |
Isotherm and Kinetic Modeling of Adsorption Processes
To understand the mechanism of dye adsorption and to design efficient treatment systems, researchers employ isotherm and kinetic models to analyze experimental data.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. The Langmuir and Freundlich models are among the most commonly used. mdpi.com
The Langmuir model assumes monolayer adsorption on a homogeneous surface, where all adsorption sites are identical and energetically equivalent. mdpi.com The adsorption of Brilliant this compound onto rice husk was found to fit the Langmuir model well, which allowed for the calculation of the maximum monolayer adsorption capacity (Qmax). jcsp.org.pk
The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.commdpi.com
Other models, such as the Sips model , combine elements of both Langmuir and Freundlich isotherms and have been successfully applied to describe the biosorption of dyes like Bemacid Red. sciforum.net
Adsorption Kinetics studies the rate of the adsorption process, which is crucial for determining the required contact time for the adsorbent and adsorbate to reach equilibrium. mdpi.com
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netresearchgate.net The adsorption of various red dyes, including Basic Red 2 on bentonite (B74815) and Bemacid Red on Casuarina Equisetifolia needles, has been shown to be well-described by the pseudo-second-order kinetic model. sciforum.netresearchgate.net
| Adsorbent/Dye System | Best Fit Isotherm Model | Best Fit Kinetic Model | Key Parameters | Reference |
|---|---|---|---|---|
| Rice Husk / Brilliant this compound | Langmuir | Not Specified | Qmax = 15.06 mg/g | jcsp.org.pk |
| Bentonite / Basic Red 2 | Langmuir | Pseudo-second-order | Rapid adsorption; 80-90% removal in 2-3 min. | researchgate.net |
| Casuarina Equisetifolia / Bemacid Red | Sips | Pseudo-second-order | R² = 0.99 for kinetic model. | sciforum.net |
| Chitosan (B1678972) Biobeads / Reactive Red 120 | Langmuir | Pseudo-second-order | Adsorption capacity = 81.3 mg/g at 303 K. | researchgate.net |
Chemical Modification of Adsorbents for Enhanced Dye Removal Efficiency
While many natural materials are effective adsorbents, their efficiency can often be significantly improved through chemical modification. These modifications aim to increase the surface area, introduce new functional groups, or alter the surface charge to enhance the electrostatic attraction between the adsorbent and the dye molecules. acs.org
One common strategy involves the use of surfactants to modify the surface of adsorbents like bentonite clay. Natural bentonite has a hydrophilic surface, which limits its capacity for adsorbing organic dye molecules. pjoes.com Modification with a cationic surfactant, such as cetyltrimethylammonium chloride (CTAC) or cetyl trimethyl ammonium (B1175870) bromide (CTAB), can change the surface from hydrophilic to organophilic, thereby increasing its affinity for anionic dyes like Reactive Brilliant Red K-2BP and Reactive Red 120. pjoes.comneptjournal.com Studies have shown that this modification can substantially enhance the removal efficiency of the bentonite. pjoes.comneptjournal.com When the dose of CTAB-modified bentonite was 0.1 g, the color removal efficiency for Reactive Red 120 reached 95%. neptjournal.com
Another approach is the chemical cross-linking of biopolymers. Chitosan, a widely available biopolymer, has free amino and hydroxyl groups that act as active adsorption sites. researchgate.net However, its application is limited by its solubility in acidic solutions. Cross-linking chitosan with agents like epichlorohydrin (B41342) improves its stability and mechanical strength, creating robust biobeads with a high adsorption capacity for reactive red dyes. researchgate.net
Analytical Chemistry Techniques for Dye Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring the concentration of dyes in industrial effluents and for evaluating the performance of treatment technologies. Various techniques have been developed for the detection and quantification of this compound and other synthetic dyes.
Spectroscopic Methods for Brilliant this compound Analysis
Spectrophotometry is a cornerstone of dye analysis, relying on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. umn.edunih.gov
UV-Visible (UV-Vis) Spectrophotometry is the most common method for quantifying dye concentrations in aqueous solutions. researchgate.netnih.gov The procedure involves measuring the absorbance of a dye solution at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye. This technique is widely used in laboratory-scale adsorption studies to determine the initial and final concentrations of Brilliant this compound in the effluent. researchgate.net A spectrophotometric method has been specifically discussed for the quantitative analysis of Brilliant this compound in biological fluids, demonstrating its utility in tracking the dye's presence. researchgate.net Other spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and micro-Raman spectroscopy are also used to characterize dye molecules and study their interaction with adsorbents. researchgate.net
Development of Laboratory-Scale Analytical Procedures
The development of robust analytical procedures involves more than just the measurement step; it encompasses sample collection, preparation, and separation to ensure accurate quantification, especially in complex matrices like wastewater or beverages. nih.govresearchgate.net
A typical laboratory-scale procedure for analyzing Brilliant this compound in a wastewater treatment experiment begins with collecting effluent samples at different time intervals. researchgate.net To remove any suspended adsorbent particles, the samples are often centrifuged or filtered. researchgate.net The clear supernatant is then transferred to a cuvette for analysis using a UV-Vis spectrophotometer. nih.gov
For more complex mixtures, separation techniques are required prior to quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or diode-array detector (DAD) is a powerful tool for separating and quantifying multiple dyes simultaneously. nih.govnih.gov The procedure often involves an initial solid-phase extraction (SPE) step to isolate and concentrate the dyes from the sample matrix, followed by chromatographic separation. researchgate.net This approach provides high sensitivity and resolution, making it suitable for regulatory monitoring and quality control. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
